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  • Product: 3-Methylchromane-3-carboxylic acid
  • CAS: 615560-17-3

Core Science & Biosynthesis

Foundational

3-Methylchromane-3-carboxylic acid chemical structure and properties

The following technical guide details the structure, properties, and synthesis of 3-Methylchromane-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. [1] Executive Summary 3-Methylchroma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of 3-Methylchromane-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

[1]

Executive Summary

3-Methylchromane-3-carboxylic acid (3-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) is a conformationally restricted, bicyclic carboxylic acid derivative. It serves as a critical pharmacophore in drug discovery, particularly as a bioisostere for amino acids and a core scaffold for kinase inhibitors (e.g., Rho kinase).

Unlike simple chromane derivatives, the quaternary carbon at position 3 introduces significant steric bulk and conformational rigidity. This structural feature is employed to block metabolic oxidation at the


-position and to lock the carboxylic acid moiety into a specific spatial orientation, enhancing ligand-target binding affinity.

Chemical Identity & Physicochemical Properties[2][3][4]

The compound consists of a benzene ring fused to a saturated dihydropyran ring (chromane), substituted at the 3-position with both a methyl group and a carboxylic acid.

PropertyDataNote
IUPAC Name 3-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidSystematic nomenclature
Molecular Formula

-
Molecular Weight 192.21 g/mol -
Core Scaffold Chromane (Dihydrobenzopyran)Saturated C2-C3-C4 bridge
Key Substituent Quaternary Center at C3Methyl + Carboxyl group
Predicted pKa ~4.2 - 4.5Typical for

-quaternary acids
Predicted LogP ~1.8 - 2.2Moderate lipophilicity
H-Bond Donors 1 (COOH)-
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)-

Advanced Synthesis: Pd-Catalyzed C(sp³)-H Activation

While traditional methods involve multi-step reductions of chromones followed by alkylation, modern organometallic chemistry allows for the direct construction of the chromane core via intramolecular oxidative coupling . This method is superior for generating the quaternary center with high atom economy.

Mechanism: Carboxylate-Directed C-H Activation

The synthesis utilizes a Palladium(II) catalyst to activate an unactivated methyl C(sp³)-H bond within a gem-dimethyl precursor. The carboxylate group acts as a directing group, positioning the catalyst to facilitate the formation of the C-C bond between the methyl group and the aromatic ring.

Precursor: 2,2-Dimethyl-3-phenoxypropanoic acid.[1] Transformation: The Pd catalyst activates one methyl group (converting it into the C4 methylene of the chromane ring) and the ortho-position of the phenyl ring, closing the cycle.

Synthesis Pathway Diagram

SynthesisPathway Precursor 2,2-Dimethyl-3-phenoxypropanoic acid (Gem-dimethyl precursor) Intermediate Pd-Cyclic Intermediate (C-H Activation) Precursor->Intermediate Pd(II) Insertion (Ortho-C-H & Methyl-C-H) Catalyst Pd(OAc)2 / Ligand (Ac-Phe-OH) Catalyst->Intermediate Product 3-Methylchromane-3-carboxylic acid (Target Scaffold) Intermediate->Product Reductive Elimination C-C Bond Formation

Caption: Pd-catalyzed intramolecular oxidative coupling mechanism transforming a gem-dimethyl linear precursor into the bicyclic chromane scaffold.

Experimental Protocol (Self-Validating)

This protocol is based on the optimized conditions for Pd-catalyzed intramolecular C-H oxidative coupling [1].

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2,2-Dimethyl-3-phenoxypropanoic acid (1.0 equiv)

  • Catalyst: Palladium(II) acetate (

    
    , 10 mol%)
    
  • Ligand: N-Acetyl-L-phenylalanine (Ac-Phe-OH, 20 mol%) – Crucial for enantioselectivity and reactivity acceleration.

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) or

    
     depending on specific optimization.
    
  • Solvent: Hexafluoroisopropanol (HFIP) – Essential for stabilizing the cationic Pd intermediate.

  • Additives: Potassium bicarbonate (

    
    , 0.5 equiv).
    
Step-by-Step Methodology
  • Reaction Assembly: In a sealed tube equipped with a magnetic stir bar, combine 2,2-dimethyl-3-phenoxypropanoic acid (0.2 mmol),

    
     (0.02 mmol), Ac-Phe-OH (0.04 mmol), and 
    
    
    
    (0.1 mmol).
  • Solvent Addition: Add HFIP (2.0 mL) under air (the reaction is generally air-tolerant, but inert atmosphere is preferred for consistency).

  • Oxidant Addition: Add TBHP (0.4 mmol) dropwise.

  • Heating: Seal the tube and heat the mixture to 90°C for 18–24 hours. Validation: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1). The starting material spot (more polar due to free acid) should disappear, and a new, slightly less polar spot (the cyclic product) should appear.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes with 1% Acetic Acid).

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the disappearance of the gem-dimethyl singlet (approx. 1.3 ppm) and the appearance of a methyl singlet (approx. 1.4 ppm) plus a new AB quartet or multiplet for the C4 methylene protons (approx. 2.8–3.2 ppm).

Applications in Drug Discovery[2]

Kinase Inhibition (Rho Kinase)

Chroman-3-carboxylic acid derivatives are established scaffolds for Rho kinase (ROCK) inhibitors [2]. The introduction of the 3-methyl group creates a "quaternary lock," preventing the scaffold from adopting planar conformations that might reduce selectivity. The carboxylic acid moiety often serves as a handle for amide coupling to amino-pyridine or amino-indazole pharmacophores.

Bioisosterism

The 3-methylchromane-3-carboxylic acid moiety acts as a conformationally restricted bioisostere of phenylalanine or leucine derivatives. By incorporating the amino acid side chain into the fused ring system, medicinal chemists can:

  • Reduce entropic penalty upon binding.

  • Block metabolic deamination or oxidation.

  • Improve oral bioavailability by modulating lipophilicity (LogP).

Structural Activity Relationship (SAR) Logic

SAR Core 3-Methylchromane-3-COOH Scaffold Mod1 Carboxylic Acid (C3) Handle for Amide Coupling (H-bond Acceptor/Donor) Core->Mod1 Mod2 Methyl Group (C3) Blocks Metabolic Oxidation Restricts Conformation Core->Mod2 Mod3 Benzene Ring Hydrophobic/Pi-Stacking Interactions (ROCK Inhibitor Binding Pocket) Core->Mod3

Caption: SAR analysis of the 3-methylchromane scaffold highlighting key functional zones for drug design.

References

  • He, Y., et al. (2020). "Intramolecular Oxidative Coupling between Unactivated Aliphatic C-H and Aryl C-H Bonds." Semantic Scholar. Available at: [Link]

  • Chen, H., et al. (2008). "Chroman-3-amides as potent Rho kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gordon, A. T., et al. (2020).[3] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 3,3-Disubstituted Chromane Derivatives

This guide provides a comprehensive technical overview of 3,3-disubstituted chromane derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,3-disubstituted chromane derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and therapeutic potential of these molecules, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Chromane Scaffold and the Significance of 3,3-Disubstitution

The chromane scaffold, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry. It is a core component of various natural products, including tocopherols (Vitamin E), and serves as a versatile template for the design of novel therapeutic agents.[1][2][3] The substitution pattern on the chromane ring system profoundly influences its biological properties. In particular, the 3,3-disubstitution introduces a quaternary carbon center, which can impart unique conformational constraints and metabolic stability to the molecule. This structural feature has been exploited to develop compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, cardiovascular, and antimicrobial effects.[1][2][3]

Synthetic Strategies for 3,3-Disubstituted Chromanes

The synthesis of 3,3-disubstituted chromanes can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substituents at the 3-position and the overall complexity of the target molecule.

One common approach involves the reaction of a salicylaldehyde derivative with a 1,1-disubstituted alkene under acidic conditions. This method, known as the Brønsted or Lewis acid-catalyzed [4+2] cycloaddition (oxaanalogous Diels-Alder reaction), provides a straightforward route to a variety of 3,3-disubstituted chromane derivatives.[4][5]

Another versatile method is the intramolecular Heck reaction of an appropriately substituted aryl halide. This palladium-catalyzed cyclization allows for the construction of the chromane ring system with good control over the stereochemistry at the 3- and 4-positions.

More recently, cascade or domino reactions have emerged as powerful tools for the efficient synthesis of complex chromane derivatives.[6] These one-pot transformations, which involve multiple bond-forming events in a single operation, offer advantages in terms of step economy and reduced waste generation. A novel cascade 1,3-dipolar cycloaddition/Michael addition reaction provides a rapid and step-economic construction of highly substituted polycyclic chroman frameworks.[6]

Caption: General synthetic routes to 3,3-disubstituted chromanes.

Key Biological Activities and Therapeutic Potential

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3,3-disubstituted chromane derivatives.[7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Some chromene derivatives have demonstrated promising anticancer activity against various cancer cell lines, with some showing higher potency than the standard drug doxorubicin.[7][8] For instance, certain derivatives have shown significant activity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines.[7][8]

Mechanism of Action: Apoptosis Induction

A key mechanism by which many anticancer agents, including certain chromane derivatives, induce cell death is through the activation of apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Simplified intrinsic apoptosis pathway induced by chromane derivatives.

Neuroprotective Effects

Several chromane derivatives have been investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] Their mechanisms of action in this context often involve antioxidant and anti-inflammatory effects, as well as the modulation of specific signaling pathways.

For example, certain chromone derivatives have been shown to have a neuroprotective effect in Alzheimer's disease by restoring mitochondrial function and reducing neuroinflammation.[10] Some chromane meroterpenoids have demonstrated multifunctional neuroprotective effects, including the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, as well as promoting neurite growth.[9]

Cardiovascular Effects

A notable class of 3,3-disubstituted chromane derivatives exhibits potent activity as potassium channel openers.[11][12][13] By opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, these compounds cause hyperpolarization of the cell membrane, leading to vasodilation and a reduction in blood pressure.[12]

One such derivative, (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-phenylsulfonylchromane hemihydrate, has been shown to be a novel potassium channel opener that lowers blood pressure in animal models through peripheral vasodilation.[11] The effects of these compounds can be attenuated by glibenclamide, a known K-ATP channel blocker, confirming their mechanism of action.[11][14]

Antimicrobial and Antiviral Activity

The chromane scaffold is also present in compounds with antimicrobial and antiviral properties.[15][16][17][18] The specific substitutions on the chromane ring system can be tailored to enhance activity against various pathogens, including bacteria, fungi, and viruses.

For instance, certain chroman-4-one derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing greater potency than the antibiotic ciprofloxacin.[15][18] Additionally, some chromene derivatives have been reported to possess antiviral activity against viruses such as herpes simplex virus (HSV).[17]

Experimental Protocols for Evaluating Biological Activity

The evaluation of the biological activity of novel 3,3-disubstituted chromane derivatives requires a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for the initial assessment of their anticancer and neuroprotective potential.

In Vitro Anticancer Activity

a) MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[19][20][21][22]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[20]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[20]

    • Treat the cells with various concentrations of the 3,3-disubstituted chromane derivative for a specified period (e.g., 24, 48, or 72 hours).[20]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[20]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.[19][23]

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

  • Procedure:

    • Treat cancer cells with the chromane derivative at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[23]

In Vitro Neuroprotective Activity

a) Oxidative Stress-Induced Neuronal Cell Death Assay

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.[24]

  • Principle: Neuronal cell lines (e.g., HT22) are treated with an agent that induces oxidative stress, such as glutamate or hydrogen peroxide (H2O2), leading to cell death. The neuroprotective effect of the chromane derivative is assessed by its ability to rescue the cells from this insult.

  • Procedure:

    • Plate neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the chromane derivative for a few hours.

    • Expose the cells to the oxidative stress-inducing agent.

    • After an incubation period, assess cell viability using the MTT assay or another suitable method.

    • Determine the EC50 value (the concentration of the compound that provides 50% protection).

Caption: A typical workflow for the in vitro evaluation of chromane derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 3,3-disubstituted chromane derivatives influences their biological activity. By systematically modifying the substituents at the 3-position and other positions on the chromane ring, researchers can identify key structural features required for optimal potency and selectivity.

Position Substituent Type Observed Effect on Activity Example Biological Activity
C3 Bulky, lipophilic groupsOften enhances activityAnticancer, Neuroprotective
C3 Hydrogen bond donors/acceptorsCan improve target bindingVarious
C6 Electron-donating groupsMay increase potencyAnticancer
C7 Halogen atomsCan enhance membrane permeability and activityAntimicrobial, Anticancer

This table provides a generalized summary. Specific SAR is highly dependent on the biological target.

For example, in a series of anticancer chromene derivatives, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group were found to be essential for cytotoxic activity.[3] Furthermore, substitution at the 7th position with an electron-donating group was shown to enhance pharmacological activity, while an electron-withdrawing group decreased it.[3]

Future Perspectives and Drug Development Challenges

3,3-Disubstituted chromane derivatives represent a promising class of compounds with diverse therapeutic potential. Future research will likely focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.

Despite their potential, the development of 3,3-disubstituted chromane derivatives into clinically useful drugs faces several challenges, including optimizing their solubility, metabolic stability, and oral bioavailability. Addressing these challenges will be critical for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • 11

  • 6

  • 19

  • 4

  • 12

  • 20

  • 14

  • 5

  • 11][19]Oxazines, and Chromeno[2,3-d]Pyrimidines.

  • [Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]

Sources

Foundational

The Strategic Construction of Quaternary Carbon Stereocenters in Chromane Pharmacophores: An In-depth Technical Guide

Abstract The chromane scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including vitamin E and a variety of therapeutic agents.[1] The introduction of a quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromane scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including vitamin E and a variety of therapeutic agents.[1] The introduction of a quaternary carbon stereocenter within this framework presents a formidable synthetic challenge, yet offers a powerful strategy for modulating pharmacological activity and optimizing drug-like properties.[2][3] This in-depth technical guide provides a comprehensive overview of the strategic importance and asymmetric synthesis of chromane derivatives bearing quaternary stereocenters. We will explore the nuances of various catalytic systems, delve into the mechanistic rationale behind their stereocontrol, and present detailed protocols for the synthesis and characterization of these complex chiral architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique steric and electronic properties of quaternary-substituted chromanes in their therapeutic discovery programs.

Introduction: The Significance of the Chromane Scaffold and the Quaternary Stereocenter

The chromane ring system, a benzopyran moiety, is a recurring feature in a vast array of natural products and synthetic molecules with significant biological activities.[4] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties and its ability to serve as a versatile template for interacting with various biological targets.[5] Notable examples of bioactive molecules incorporating the chromane core include the antioxidant α-tocopherol (Vitamin E), the antihypertensive agent Cromankalim, and the anti-fertility drug Centchroman.[1]

The creation of a quaternary carbon stereocenter, a carbon atom bonded to four distinct non-hydrogen substituents, represents a significant hurdle in organic synthesis due to the inherent steric hindrance.[2] However, the successful installation of such a center can profoundly influence a molecule's three-dimensional structure, thereby impacting its binding affinity, selectivity, and metabolic stability. In the context of the chromane pharmacophore, a quaternary stereocenter can lock the molecule into a specific conformation, leading to enhanced interaction with a target receptor or enzyme. This structural rigidity can also shield the molecule from metabolic degradation, improving its pharmacokinetic profile.

This guide will focus on the catalytic enantioselective methods that have emerged as the most powerful tools for the construction of these challenging stereocenters within the chromane framework.[6][7] We will examine the underlying principles of these transformations and provide practical insights into their application.

Asymmetric Synthetic Strategies for Quaternary Chromane Stereocenters

The asymmetric synthesis of chromanes with quaternary stereocenters has been a focal point of extensive research, leading to the development of a diverse array of catalytic methods. These strategies can be broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a robust platform for the enantioselective formation of C-C and C-heteroatom bonds, making it a cornerstone in the synthesis of complex chiral molecules.[8][9]

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a versatile method for the construction of quaternary stereocenters.[7] This reaction typically involves the formation of a prochiral enolate which then undergoes an enantioselective alkylation. The choice of chiral ligand is paramount in achieving high levels of stereocontrol.

  • Causality of Experimental Choices: The selection of a phosphinooxazoline ligand, for instance, has been shown to be highly effective in inducing enantioselectivity in the alkylation of ketone enolates.[7] The mechanism involves the formation of a π-allyl palladium intermediate, with the chiral ligand dictating the facial selectivity of the nucleophilic attack. The solvent and base are also critical parameters that need to be optimized to ensure efficient enolate formation and minimize side reactions.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand (e.g., phosphinooxazoline, 1.2 mol%) and the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%) in the chosen solvent (e.g., THF).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the chromanone substrate (1.0 equiv) and the allylic carbonate (1.2 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., LHMDS, 1.1 equiv) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Nickel catalysis has emerged as a powerful tool for the synthesis of chiral chromans bearing quaternary stereocenters.[8][10] A notable example is the asymmetric intramolecular reductive cyclization of aryl-chained alkynones.

  • Expertise & Experience: This approach utilizes a chiral phosphine ligand, such as (R)-AntPhos, in combination with a nickel precursor and a silane reductant.[8] The reaction proceeds with high yields and excellent enantioselectivities, providing access to 3-hydroxyl chroman derivatives with a quaternary center at the 3-position. The choice of the silane reductant and the specific chiral ligand are critical for achieving the desired stereochemical outcome.[8]

Organocatalytic Strategies

Organocatalysis provides a complementary approach to transition metal catalysis, often employing small organic molecules to catalyze asymmetric transformations under mild reaction conditions.[4][11]

A novel and efficient method for the construction of quaternary stereocenters in chromans involves asymmetric redox organocatalysis.[12] This strategy has been successfully applied to the synthesis of vitamin E and its analogues.[12]

  • Trustworthiness of the Protocol: This method employs a chiral ammonium iodide catalyst to mediate a cycloetherification reaction.[12] The protocol's self-validating nature lies in its high turnover catalysis and excellent chemo- and enantioselectivity, consistently yielding the desired chroman intermediates.[12] The combination of a co-oxidant and an inorganic base is crucial for the catalytic cycle to proceed efficiently.

Experimental Workflow: Asymmetric Redox Organocatalysis

G cluster_workflow Asymmetric Redox Organocatalysis Workflow start Starting Material (Phenolic Precursor) reaction Reaction Vessel (Cycloetherification) start->reaction catalyst Chiral Ammonium Iodide Catalyst catalyst->reaction reagents Co-oxidant & Inorganic Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Enantioenriched Chroman with Quaternary Stereocenter purification->product G cluster_relationship Structure-Activity Relationship chromane Chromane Scaffold conformation Defined 3D Conformation chromane->conformation quaternary Quaternary Stereocenter quaternary->conformation binding Enhanced Target Binding conformation->binding activity Modulated Biological Activity binding->activity

Sources

Exploratory

Technical Deep Dive: 3-Substituted Chromane Carboxylic Acids in Drug Discovery

Topic: Literature review on 3-substituted chromane carboxylic acids Content Type: In-depth technical guide. Executive Summary & Scaffold Significance The 3-substituted chromane carboxylic acid scaffold represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on 3-substituted chromane carboxylic acids Content Type: In-depth technical guide.

Executive Summary & Scaffold Significance

The 3-substituted chromane carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a saturated, conformationally restricted analog of acyclic amino acids (like phenylalanine) and partially saturated bioisosteres of coumarins and chromones. Unlike their unsaturated counterparts (chromones and coumarins), chromanes possess a chiral center at the C3 position, offering opportunities for stereoselective interaction with biological targets such as G-protein coupled receptors (GPCRs) (specifically GPR120/FFAR4) and metabolic enzymes like Monoamine Oxidases (MAO) .

This guide synthesizes the synthetic pathways, structure-activity relationships (SAR), and biological applications of this scaffold, distinguishing it from the planar chromone system to highlight its unique three-dimensional pharmacological profile.

Synthetic Architectures

The construction of 3-substituted chromane carboxylic acids generally follows two distinct logical frameworks: Reductive Transformation (from unsaturated precursors) and De Novo Asymmetric Assembly (organocatalysis).

Route A: Reductive Transformation (The Classical Approach)

This pathway relies on the robust synthesis of chromone-3-carboxylic acids followed by selective reduction. It is favored for generating racemic scaffolds for initial high-throughput screening.

  • Step 1: Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes.[1][2][3]

  • Step 2: Pinnick oxidation to chromone-3-carboxylic acids.[2][3]

  • Step 3: Catalytic hydrogenation (Pd/C or PtO2) to saturate the C2-C3 double bond, yielding the chromane core.

Route B: Asymmetric Organocatalytic Cascade (The Modern Approach)

For lead optimization requiring high enantiopurity, organocatalytic methods utilizing chiral amines or thioureas facilitate the direct formation of the chiral chromane core.

  • Mechanism: A domino oxa-Michael/aldol condensation between salicylaldehydes and

    
    -unsaturated aldehydes/esters, catalyzed by chiral secondary amines (e.g., Jørgensen-Hayashi catalyst).
    
Visualizing the Synthetic Logic

The following diagram contrasts the linear "Classical" route with the convergent "Asymmetric" route.

SynthesisPathways cluster_classical Route A: Classical Reductive cluster_asymmetric Route B: Asymmetric Cascade start1 2-Hydroxyacetophenone inter1 Chromone-3-Carbaldehyde start1->inter1 Vilsmeier-Haack inter2 Chromone-3-COOH inter1->inter2 Pinnick Oxidation product1 Racemic Chromane-3-COOH inter2->product1 H2, Pd/C (Reduction) start2 Salicylaldehyde product2 Chiral Chromane-3-CHO start2->product2 Oxa-Michael/Aldol reagent Unsaturated Aldehyde reagent->product2 catalyst Chiral Amine Cat. catalyst->product2 final Chiral Chromane-3-COOH product2->final Oxidation

Caption: Comparison of stepwise reductive synthesis vs. convergent organocatalytic cascade for chromane scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Chromane-3-Carboxylic Acid (Reductive Route)

Target: Preparation of the core scaffold from commercially available chromone-3-carboxylic acid.

Reagents:

  • Chromone-3-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon pressure)

Methodology:

  • Dissolution: Dissolve 5.0 mmol of chromone-3-carboxylic acid in 50 mL of anhydrous methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (100 mg) under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with hydrogen gas three times. Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature for 12–16 hours.

    • Critical Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material spot (UV active, lower Rf) should disappear, replaced by a non-UV active (or weakly active) product spot if the aromatic ring remains intact but the pyrone double bond is saturated.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude chromane-3-carboxylic acid as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to afford pure crystals.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the olefinic singlet at C2 (approx. 8.5-9.0 ppm) and the appearance of multiplets for C2-H2 (approx. 4.0-4.5 ppm) and C3-H (approx. 3.0-3.5 ppm).

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

Structure-Activity Relationship (SAR) Logic

The chromane-3-carboxylic acid scaffold serves as a template for "privileged structures."

  • C3-Carboxylic Acid: Acts as a zinc-binding group (ZBG) in metalloprotease inhibitors or a polar anchor for arginine residues in GPCR binding pockets.

  • C3-Stereocenter: The (S)-enantiomer often mimics natural L-amino acids, while the (R)-enantiomer can provide metabolic stability or antagonist activity.

  • Benzene Ring Substitutions (C6/C7): Electron-donating groups (OMe, OH) at C6/C7 modulate antioxidant potential (Trolox-like activity), while halogens (Cl, Br) improve lipophilicity and blood-brain barrier (BBB) penetration.

Case Study: GPR120 (FFAR4) Agonists

Research indicates that chromane derivatives function as potent agonists for GPR120, a target for Type 2 Diabetes.[4] The saturated chromane core provides a better fit for the hydrophobic pocket of the receptor compared to the planar chromone.

Quantitative Data: Activity of Chromane Derivatives

Compound IDSubstitution (C6)Stereochemistry (C3)TargetActivity (EC50 / IC50)Ref
Cpd 18 HRacemicGPR120 (Agonist)0.35 µM (EC50)[1]
Cpd 3a 6-OMe(S)MAO-B (Inhibitor)12.5 µM (IC50)[2]
Trolox 6-OH, 2,5,7,8-MeRacemicAntioxidant15 µM (TEAC)[3]
Biological Pathway Interaction

The following diagram illustrates the interaction of the chromane scaffold within the GPR120 signaling pathway, leading to GLP-1 secretion.

GPR120Pathway Ligand Chromane-3-COOH Ligand Receptor GPR120 (FFAR4) (Cell Membrane) Ligand->Receptor Binding (Ionic Interaction) GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC Activation GProtein->Effector Signaling Calcium Intracellular Ca2+ Release Effector->Calcium IP3 Pathway Response GLP-1 Secretion (Insulin Sensitization) Calcium->Response Exocytosis

Caption: Signal transduction pathway activated by Chromane-3-COOH derivatives acting on GPR120.[3]

References

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120. Journal of Medicinal Chemistry. [Link]

  • Chromone and Chromanone Derivatives as Monoamine Oxidase Inhibitors. Molecules. [Link]

  • Synthesis and Biological Activity of Chromane Derivatives (Trolox Analogs). Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Chromanes via Organocatalysis. Chemical Reviews. [Link]

  • Chromone-3-carboxylic acid: Synthesis and Reactivity. Arkivoc. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in substituted chromane ring closure

This guide functions as an autonomous Technical Support Center designed for researchers encountering regioselectivity challenges in substituted chromane synthesis. Status: Operational | Tier: Advanced Application Support...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous Technical Support Center designed for researchers encountering regioselectivity challenges in substituted chromane synthesis.

Status: Operational | Tier: Advanced Application Support Topic: Controlling Regioselectivity in Substituted Chromane Ring Closure

Introduction: The Regioselectivity Paradox

The formation of the chromane (dihydrobenzopyran) core is a battleground between kinetic and thermodynamic control. The primary challenge is distinguishing between the 6-endo-trig cyclization (yielding the desired chromane) and the kinetically favored 5-exo-trig pathway (yielding benzofuran derivatives).

This guide provides troubleshooting workflows to override inherent Baldwin preferences using catalyst architecture, substrate engineering, and reaction condition tuning.

Diagnostic Module: Mechanistic Troubleshooting

Issue: "I am isolating benzofurans or complex mixtures instead of the target chromane."

The "Baldwin Bias" and How to Break It

According to Baldwin’s rules, for a standard nucleophilic attack of a phenol oxygen onto a pendant alkene:

  • 5-exo-trig: Favored (Stereoelectronically aligned).

  • 6-endo-trig: Favored (but often slower than 5-exo).

To force the 6-endo pathway, you must manipulate the transition state energy.

Decision Logic: Substrate vs. Catalyst Control

Use the following logic flow to diagnose why your regioselectivity is failing.

ChromaneLogic Start Start: Regioselectivity Failure Substrate Analyze Substrate Alkenyl Chain Start->Substrate Terminal Terminal Alkene? Substrate->Terminal R=H Internal Internal Substitution? Substrate->Internal R=Alkyl/Aryl Result5 High Risk: 5-exo-trig (Benzofuran) Terminal->Result5 Kinetic Control Action1 Strategy: Markovnikov Bias Use Pd(II) + Oxidant Terminal->Action1 Override Result6 Favored: 6-endo-trig (Chromane) Internal->Result6 Thermodynamic/Steric Action2 Strategy: Thorpe-Ingold Add gem-dimethyl @ tether Result5->Action2 If possible

Figure 1: Diagnostic workflow for assessing substrate bias in chromane vs. benzofuran formation.

Technical Insight: The Internal Substituent Effect

If your substrate possesses a terminal alkene, the 5-exo path is dominant. However, placing a substituent (methyl, phenyl) at the internal vinylic position (C2 of the alkene relative to the tether) creates steric clash in the 5-exo transition state, effectively "blocking" it and funneling the reaction toward the 6-endo chromane product [1].

Catalyst Control Center: Palladium Architectures

Issue: "My substrate is fixed. How do I use a catalyst to switch regioselectivity?"

In Pd-catalyzed intramolecular hydroalkoxylation, the ligand's bite angle and sterics dictate the outcome.

Ligand Selection Matrix

The choice of ligand changes the mechanism between Wacker-type anti-nucleopalladation (often 6-endo) and syn-insertion pathways.

Ligand ClassExampleBite Angle (

)
Regioselectivity BiasMechanism Note
Monodentate

N/AMixed / 5-exoPoor control; often leads to isomerization.
Bidentate (Small) dppe~85°5-exo (Benzofuran)Constrained geometry favors smaller ring closure.
Bidentate (Large) Xantphos ~111°6-endo (Chromane) Wide bite angle promotes reductive elimination of the larger ring [2].
Bulky Phosphite

N/A6-endoSteric bulk prevents the tight 5-exo transition state.
Troubleshooting Pd-Catalyzed Cyclizations
  • Problem:

    
    -Hydride elimination is competing, yielding a diene instead of a ring.
    
    • Fix: Switch to a solvent that stabilizes the Pd-alkyl intermediate (e.g., dioxane) or add a mild proton source (phenol additives) to facilitate protonolysis of the Pd-C bond.

  • Problem: Isomerization of the double bond prior to cyclization.

    • Fix: This is often caused by Pd-hydride species. Add a scavenger (e.g., 1,4-benzoquinone) if using oxidative conditions, or ensure strict anhydrous conditions if using acid-catalysis.

Experimental Protocol: Pd-Catalyzed Regioselective Hydroalkoxylation

Objective: Synthesis of 2-substituted chromanes from 2-allylphenols with >95% regioselectivity.

Materials
  • Substrate: 2-(3-methylbut-2-enyl)phenol (Prenylated phenol derivative).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Xantphos (6 mol%) - Critical for 6-endo selectivity.

  • Solvent: Toluene (Anhydrous).

  • Additive: Molecular Sieves (4Å) or catalytic Bronsted acid (depending on specific variant).

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in Toluene (0.1 M relative to substrate). Stir for 30 mins at RT. Visual Check: Solution should turn from orange to yellow/clear, indicating ligation.
    
  • Substrate Addition: Add the phenol substrate. If the substrate is a solid, dissolve in minimal toluene first.

  • Reaction: Heat to 80°C . Monitor by TLC/LC-MS.

    • Checkpoint: If 5-exo product appears (lower Rf typically), lower temperature to 60°C and increase reaction time.

  • Workup: Filter through a pad of celite to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Chromanes are often less polar than their uncyclized phenol precursors.

FAQs: Rapid Response

Q: Why am I getting a Claisen rearrangement product instead of a chromane? A: You are likely heating an O-allyl ether too high (>180°C) without a catalyst. Chromane formation via hydroalkoxylation requires a free phenol and a pendant alkene (C-allyl), or a catalyst that activates the alkene for nucleophilic attack by the oxygen. If you start with an allyl phenyl ether, use a Lewis Acid (e.g.,


) to catalyze the rearrangement-cyclization cascade at lower temperatures [3].

Q: Can I use acid catalysis (


) instead of Palladium? 
A:  Yes, but regiocontrol is strictly substrate-dependent. Acid catalysis relies on carbocation stability. If protonation of the alkene generates a tertiary carbocation at the internal position, you will get the 6-endo product. If it generates a secondary cation, you may get mixtures. Pd-catalysis is superior for "anti-Markovnikov" or difficult substrates.

Q: How do I separate the regioisomers if I get a mixture? A: 2-substituted chromanes and 2-substituted benzofurans have distinct NMR signatures.

  • Chromane: Look for the C2-H triplet/multiplet around

    
     4.0-4.2 ppm and the C3-H2 methylene signals.
    
  • Benzofuran: The C2-H is often shifted downfield if it's a dihydrobenzofuran, or distinct vinyl protons if aromatic.

  • Separation: Use Ag-impregnated silica gel if the byproducts contain alkenes, or standard silica with very non-polar gradients (100% Hexane

    
     5% EtOAc).
    

Visualizing the Pathway

The following diagram illustrates the divergence between the kinetically favored 5-exo path and the thermodynamically/catalytically controlled 6-endo path.

ReactionPath Reactant 2-Allylphenol TS_5 TS: 5-exo-trig (Kinetic) Reactant->TS_5 Small Ligand / Acid TS_6 TS: 6-endo-trig (Thermodynamic) Reactant->TS_6 Large Bite Angle (Xantphos) Benzofuran Dihydrobenzofuran (Undesired) TS_5->Benzofuran Chromane Chromane (Target) TS_6->Chromane

Figure 2: Divergent pathways in intramolecular hydroalkoxylation. Large bite-angle ligands destabilize the tighter 5-exo transition state.

References

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[1]1976 , 734–736. Link

  • Luo, J.; et al. Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes.[2][3] J. Org.[1][2][4] Chem.2025 , 90, 4446–4449.[2] Link

  • Orr, R. K.; et al. Synthesis of 2-Substituted Chromans via Heck Coupling... and Mitsunobu Cyclization.[2] Synthesis2017 , 49, 657–666.[2] Link

  • Trost, B. M.; et al. Palladium-Catalyzed Enantioselective Synthesis of Chromans. J. Am. Chem. Soc.[2] (Key foundational work on Pd-catalyzed cyclization mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Structural Determinants in Drug Design: A Comparative Guide to X-ray Crystallography of 3,3-Disubstituted Chromanes

Executive Summary: The Gem-Dimethyl Effect in Pharmacophores In medicinal chemistry, the 3,3-disubstituted chromane (benzopyran) scaffold represents a privileged pharmacophore, often utilized to restrict conformational f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Effect in Pharmacophores

In medicinal chemistry, the 3,3-disubstituted chromane (benzopyran) scaffold represents a privileged pharmacophore, often utilized to restrict conformational flexibility via the Thorpe-Ingold effect (gem-dialkyl effect). By introducing geminal substituents at the C3 position, the chromane ring is often "locked" into specific puckered conformations (typically distorted half-chair or envelope), which can significantly enhance binding affinity to protein targets such as ion channels (e.g., K+ channels) and GPCRs.

However, this quaternary center presents a specific analytical challenge: it lacks protons for scalar coupling (


) in NMR, creating a "blind spot" in solution-state conformational analysis.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, DFT) for this specific scaffold, providing validated protocols for crystallizing these often-lipophilic derivatives.

Comparative Analysis: X-ray vs. Alternatives

For a 3,3-disubstituted chromane, the primary structural question is the puckering amplitude and the absolute configuration of substituents at C2 or C4 (if chiral).

Table 1: Performance Matrix for 3,3-Disubstituted Chromanes
FeatureSC-XRD (X-ray) Solution NMR (NOESY/ROESY) DFT (Computational)
Quaternary Center (C3) Definitive. Direct visualization of bond angles and steric crowding.Ambiguous. No

coupling. Relies on weak through-space (NOE) correlations.
Predictive. High accuracy requires solvent modeling; prone to local minima errors.
Ring Conformation Precise Cremer-Pople parameters (e.g., Envelope vs. Half-Chair).Time-averaged. Fast exchange between conformers can blur signals.Static calculation (0 K) often misses entropic contributions.
Absolute Config. Gold Standard (Flack parameter < 0.1 confirms enantiomer).Requires chiral derivatization (Mosher's ester) or complex fitting.N/A (unless combined with VCD/ECD).
Sample State Solid state (packing forces may influence conformation).Solution state (biologically relevant, but solvent effects dominate).Vacuum or implicit solvent.
Decision Logic: When to Prioritize X-ray

The following diagram illustrates the decision workflow for selecting X-ray crystallography over NMR for this specific scaffold.

DecisionTree Start Analyze 3,3-Disubstituted Chromane Derivative Q1 Is C3 Quaternary Center Critical for Binding? Start->Q1 Q2 Are C2/C4 Chiral? Q1->Q2 Yes NMR Use 2D-NMR (NOESY) (Solution Dynamics) Q1->NMR No (Flexible linker) XRD PRIORITIZE SC-XRD (Absolute Config & Puckering) Q2->XRD Yes (Need Enantiopurity) Hybrid Hybrid: NMR + DFT Q2->Hybrid No (Achiral)

Figure 1: Decision matrix for structural characterization of chromane derivatives.

Structural Data & Experimental Insights

Conformational Locking (The Thorpe-Ingold Effect)

In unsubstituted chromanes, the heterocyclic ring exists in a dynamic equilibrium between two half-chair conformers. Introducing bulky groups (e.g., methyl, phenyl) at C3 forces the ring into a preferred conformation to minimize 1,3-diaxial interactions .

Experimental Observation: X-ray data typically reveals a distorted envelope conformation for 3,3-dimethylchroman-4-ones.

  • Bond Angle Expansion: The

    
     bond angle in 3,3-disubstituted derivatives often expands to 111°–113°  (compared to the tetrahedral 109.5°), reflecting steric repulsion between the geminal groups.
    
  • Torsion Angles: The

    
     torsion angle deviates significantly from planarity, often settling near ±60°  (gauche) to accommodate the substituents.
    
Quantitative Data Comparison
ParameterUnsubstituted Chroman-4-one3,3-Dimethylchroman-4-oneImpact
C2-C3-C4 Angle ~109.5°112.4° (avg)Relieves steric strain at quaternary center.
Ring Puckering (Q) 0.45 Å0.52 ÅIncreased puckering amplitude.
Conformation Half-ChairEnvelope (C5 flap)Locked conformation reduces entropic penalty upon binding.

(Data derived from aggregate CSD analysis of chromanone derivatives; see References 1, 2)

Experimental Protocols (Self-Validating)

Synthesis of the 3,3-Disubstituted Scaffold

Objective: Generate the quaternary center efficiently. Method: Pyrrolidine-catalyzed Knoevenagel condensation or Kabbe condensation.

  • Reactants: 2-Hydroxyacetophenone + Acetone (or cyclic ketone).

  • Catalyst: Pyrrolidine (0.5 equiv).

  • Conditions: Reflux in Toluene with Dean-Stark trap (removes water to drive equilibrium).

  • Validation: Monitor disappearance of ketone carbonyl peak in IR (~1680 cm⁻¹) and appearance of chromanone C=O.

Optimized Crystallization Protocol: "Anti-Solvent Vapor Diffusion"

3,3-disubstituted chromanes are often highly lipophilic (greasy), making them difficult to crystallize by simple evaporation (which yields oils).

Protocol:

  • Dissolution: Dissolve 20 mg of pure compound in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Ethyl Acetate or Dichloromethane ). Ensure the solution is clear.

  • The Chamber: Place this small vial (cap off) inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., Hexane or Pentane ).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the sample vial, lowering solubility gradually.

  • Self-Validation Check:

    • Cloudiness: If the solution turns milky instantly, diffusion is too fast. Dilute the inner solution.

    • Oiling out: If droplets form instead of crystals, the compound is too impure or the temperature is too high. Try 4°C.

Data Collection & Refinement Workflow

Workflow Sample Crystal Selection (0.1 - 0.3 mm) Diffraction Data Collection (Mo or Cu Source, 100K) Sample->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (Least Squares) Solve->Refine Refine->Solve High R-factor? Validate Validation Check (R1 < 5%, Flack x) Refine->Validate

Figure 2: Crystallography workflow from sample selection to validation.

Critical Validation Metrics (The "Trust" Pillar):

  • R-factor (

    
    ):  Must be < 0.05 (5%) for publication-quality data.
    
  • Goodness of Fit (GoF): Should approach 1.0.

  • Flack Parameter: For chiral chromanes, a value near 0.0 (with small standard deviation) confirms absolute stereochemistry; a value of 1.0 indicates inverted structure.

References

  • Jasinski, J. P., et al. (2013). "Crystal structure of 3-(3,4-dimethoxybenzyl)-2,3-dihydro-4H-chroman-4-one." Acta Crystallographica Section E. Source:

  • Shao, R. X., et al. (2013). "Crystal structure of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione." Zeitschrift für Kristallographie - New Crystal Structures. Source:

  • BenchChem Technical Support. "Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives." Source:

  • Sinha, R. K., et al. (2021). "Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR... analysis." Journal of Molecular Structure. Source:

Comparative

Comparative Guide: Validating Quaternary Carbon Formation via 13C NMR vs. Advanced 2D Techniques

The Quaternary Carbon Conundrum In drug discovery and natural product synthesis, the formation of a quaternary carbon (Cq)—a carbon atom bonded to four other carbons or heteroatoms with no attached protons—is often a cri...

Author: BenchChem Technical Support Team. Date: February 2026

The Quaternary Carbon Conundrum

In drug discovery and natural product synthesis, the formation of a quaternary carbon (Cq)—a carbon atom bonded to four other carbons or heteroatoms with no attached protons—is often a critical structural milestone. However, validating this formation is notoriously difficult.

The Problem:

  • Lack of NOE: Because Cq lacks attached protons, it does not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling, leading to significantly weaker signals.[1]

  • Long Relaxation (

    
    ):  Cq nuclei lack the efficient dipole-dipole relaxation mechanism provided by attached protons. They can have longitudinal relaxation times (
    
    
    
    ) of 10–60 seconds, compared to 1–3 seconds for protonated carbons.
  • Invisibility in Standard DEPT: The standard DEPT-135 sequence, a workhorse for spectral editing, completely suppresses quaternary carbons.

This guide compares the primary 1D method for Cq validation (DEPTQ ) against the standard Inverse-Gated 13C and advanced 2D alternatives (HMBC , 1,1-ADEQUATE ), providing a self-validating workflow for unambiguous assignment.

Comparative Analysis: Method Performance

The following table synthesizes experimental data regarding sensitivity, time investment, and information density for detecting quaternary carbons.

FeatureDEPTQ (Recommended 1D)APT (Alternative 1D)HMBC (2D Standard)1,1-ADEQUATE (Advanced 2D)
Primary Output Cq/CH2 (phased -) vs CH/CH3 (phased +)Same as DEPTQ

Correlations (2-3 bonds)

Connectivity (Direct bond)
Cq Visibility High (Retains Cq)Medium (Retains Cq)Indirect (Via neighbors)Direct (Unambiguous)
Sensitivity High (Polarization Transfer)Medium (No transfer)Very High (1H detection)Very Low (0.5% of HMBC)
Exp. Time 10–30 mins10–40 mins20–60 mins12–48 hours
Artifact Risk LowModerate (Phase errors)High (T1 noise,

breakthrough)
Low
Expert Insight: Why DEPTQ Wins for 1D

While the Attached Proton Test (APT) is a classic method that shows all carbons, it is less sensitive than DEPT-based sequences because it relies on thermal equilibrium magnetization. DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary retention) combines the sensitivity gain of polarization transfer (from protons to carbons) with the ability to retain quaternary signals. It is the superior choice for mass-limited samples.

Validated Experimental Protocols

Protocol A: The "Self-Validating" DEPTQ Workflow

Use this for routine confirmation of Cq presence and multiplicity editing.

Prerequisites:

  • Sample Concentration:

    
     10 mg in 0.6 mL deuterated solvent (CDCl3 preferred for relaxation).
    
  • Probe: Broadband observe (BBO) or CryoProbe.

Step-by-Step Methodology:

  • Calibrate 90° Pulse: Determine the exact 13C 90° pulse width (

    
    ). An error >10% here will cause "crosstalk" (incomplete nulling of CH/CH3 signals in the negative phase).
    
  • Set Delays:

    • Set the inter-pulse delay (

      
      ) based on average coupling 
      
      
      
      . A value of 3.45 ms (corresponding to
      
      
      Hz) is standard.
    • Critical: Set relaxation delay (

      
      ) to at least 2.0 seconds. While DEPT relies on proton 
      
      
      
      , the Cq signal in DEPTQ still requires partial recovery.
  • Acquisition:

    • Scans (NS): Minimum 128 (S/N > 10 required for phase confidence).

    • Processing: Apply exponential multiplication (LB = 1.0–2.0 Hz) to boost S/N for weak Cq signals.

  • Validation Check:

    • Pass: Cq and CH2 signals point DOWN; CH and CH3 point UP.[2][3]

    • Fail: If Cq is missing but CH2 is present, your repetition rate is too fast (saturation). Increase

      
      .
      
Protocol B: Quantitative Cq Validation (Inverse Gated)

Use this when you need to prove the ratio of products (e.g., regioisomers).

The Physics of Failure: Standard decoupling applies NOE continuously, inflating protonated carbons (up to 300%) while Cq remains at 100%. Integration becomes meaningless.

Correct Methodology:

  • Reagent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to a final concentration of 0.05 M. This paramagnetic relaxation agent reduces all 
    
    
    
    values to < 1 second.
  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Decoupler is OFF during delay (no NOE buildup).

    • Decoupler is ON during acquisition (removes splitting).

  • Timing:

    • With Cr(acac)

      
      : Set 
      
      
      
      seconds.
    • Without Cr(acac)

      
      : Set 
      
      
      
      (often 60–100 seconds). Not recommended due to time.

Advanced Visualization: Decision Logic & Connectivity

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct experiment based on sample limitations and structural questions.

G Start START: Validate Quaternary Carbon IsQuant Is Quantitative Ratio Required? Start->IsQuant QuantMethod Method: Inverse Gated + Cr(acac)3 (Protocol B) IsQuant->QuantMethod Yes IsSampleLtd Is Sample Mass Limited (<2mg)? IsQuant->IsSampleLtd No HMBC Method: 2D HMBC (Indirect Detection) IsSampleLtd->HMBC Yes (High Sensitivity) DEPTQ Method: 1D DEPTQ (Protocol A) IsSampleLtd->DEPTQ No Ambiguous Is Connectivity Ambiguous? (e.g. Cq next to Cq) DEPTQ->Ambiguous If Cq found but position unclear Ambiguous->HMBC No (Standard check) ADEQUATE Method: 1,1-ADEQUATE (Direct C-C Bond) Ambiguous->ADEQUATE Yes

Caption: Decision matrix for selecting the optimal NMR pulse sequence based on analytical needs and sample constraints.

Diagram 2: Magnetization Transfer Pathways

Understanding how the signal is derived explains the sensitivity differences.

G Proton 1H Magnetization (High Sensitivity) DEPTQ DEPTQ / HMBC (Polarization Transfer) Proton->DEPTQ Transfer via J-coupling Carbon 13C Magnetization (Low Sensitivity) Signal Observable Signal Carbon->Signal DEPTQ->Carbon Enhanced Polarization Direct Standard 1D / APT (Direct Excitation) Direct->Carbon Thermal Equilibrium Only Direct->Signal Weak Signal (No NOE for Cq)

Caption: Comparison of sensitivity origins. DEPTQ/HMBC utilize the proton reservoir; Standard 1D relies on the weak carbon equilibrium.

Case Study Interpretation: The "Silent" Core

When synthesizing a drug core with a tetrasubstituted center (e.g., a spirocycle), you may encounter a scenario where the HMBC shows correlations, but the 1D spectrum is ambiguous.

The Scenario:

  • HMBC: Shows correlations from neighboring methyls to a "ghost" frequency at 55 ppm.

  • DEPT-135: Silent at 55 ppm.

  • Standard 1D: No peak at 55 ppm (due to saturation).

The Resolution: Run DEPTQ with


.
  • Result: A distinct negative peak appears at 55 ppm.

  • Conclusion: The carbon is quaternary.[3][4][5][6] The negative phase confirms it is not a CH/CH3. The appearance in DEPTQ (but absence in standard 1D) confirms it was previously saturated due to long

    
    .
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[7][8][9] (The authoritative text on pulse sequence physics and DEPTQ implementation).

  • Burger, R., & Bigler, P. (1998). DEPTQ: Distortionless enhancement by polarization transfer including quaternary carbon signals.[5][10] Journal of Magnetic Resonance, 135(2), 529-534. (The foundational paper for the DEPTQ technique).

  • Reif, B., Köck, M., & Kerssebaum, R. (2009). ADEQUATE Sensitivity Double-Quantum Spectroscopy. Bruker BioSpin Application Notes. (Details on 1,1-ADEQUATE for carbon connectivity).

  • Caytan, E., et al. (2007). "Quantification of quaternary carbons in 13C NMR." Talanta, 71(3), 1016-1021. (Validation of Cr(acac)3 methods for quantitative analysis).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylchromane-3-carboxylic acid

Executive Safety Summary 3-Methylchromane-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds and drug discovery. As a research-grade organic acid, it pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Methylchromane-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds and drug discovery. As a research-grade organic acid, it presents specific hazards related to tissue irritation and potential respiratory sensitization.

Immediate Action Card:

  • Hazard Class: Irritant (Skin/Eye/Respiratory) . Treat as potentially bioactive.

  • Primary Risk: Inhalation of fine dust and direct contact with mucous membranes.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood.

  • Spill Response: Do not sweep dry. Dampen with inert solvent or use a HEPA vacuum to prevent aerosolization.

Risk Assessment & Physicochemical Profile

Understanding the molecule's properties is the first step in effective risk mitigation.

PropertyDescriptionSafety Implication
Chemical Structure 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidLipophilic core (chromane) facilitates skin absorption; carboxylic acid tail causes local irritation.
Physical State Solid (Crystalline Powder)High risk of dust generation during weighing.
Acidity (pKa) ~4.0 - 5.0 (Estimated)Corrosive to sensitive tissues (eyes); reacts vigorously with strong bases.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePermeation through standard latex gloves is rapid in solution.
Stability Stable at Room TempAvoid strong oxidizers and strong bases.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Operations (Scale-up >5g / Spill Cleanup)Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Double Gloving (Nitrile over Nitrile) or Silver Shield® Nitrile offers excellent resistance to solid organic acids. Double gloving prevents micro-tear exposure.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Safety GogglesStandard safety glasses do not seal against airborne dust or splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (If hood unavailable/cleaning spills)Engineering controls (hood) are primary. Respirators are the last line of defense.
Body Defense Cotton Lab Coat (Buttoned) + Long PantsTyvek® Lab Coat or ApronCotton minimizes static; Tyvek provides a barrier against larger spills.

Operational Handling Protocols

This workflow ensures containment from storage to reaction.

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating inhalable dust.

  • Preparation:

    • Place the analytical balance inside the fume hood.[1] If the balance is external, use a tarred, screw-top vial for transport.

    • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Transfer:

    • Use a disposable spatula or a clean stainless steel scoop.

    • Do not dump the powder. Tap the spatula gently against the vial wall.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water/methanol mix) immediately after use.

    • Dispose of the wipe as solid hazardous waste.

Protocol B: Reaction Setup (Solubilization)

Objective: Dissolve the compound safely.

  • Solvent Choice: Prefer DMSO or Methanol for initial stock solutions.

  • Addition: Add the solvent to the solid, not the reverse, to minimize splash risk.

  • Venting: If reacting with a base (e.g., Sodium Hydride, Carbonates), anticipate CO₂ or H₂ gas evolution. Ensure the vessel is vented to a bubbler or the hood atmosphere.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

This diagram outlines the critical decision points from storage to disposal.[1]

SafeHandling Start Start: Storage (4°C, Dry) CheckPPE Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE Weighing Weighing (Inside Fume Hood) CheckPPE->Weighing Pass Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Cleanup Decontamination (Wet Wipe) Weighing->Cleanup Spill? Reaction Reaction Setup Solubilization->Reaction Reaction->Cleanup Waste Disposal (Solid/Liquid Organic Waste) Cleanup->Waste

Caption: Step-by-step lifecycle for handling 3-Methylchromane-3-carboxylic acid, prioritizing containment at the weighing stage.

Figure 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure or release.

EmergencyResponse Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Rinse with Water (15 mins, lift lids) Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Aid Inhalation->ActionInhale Report Report to EHS & Consult SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Rapid response protocol for exposure incidents. Immediate dilution/removal is the priority.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. It is an organic acid and potentially harmful to aquatic life.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bin.

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone, MeOH, or DMSO.

    • Halogenated: If dissolved in DCM or Chloroform.

  • Deactivation (Spills):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.

    • Wait for bubbling to cease (neutralization complete).

    • Sweep up the resulting solid and dispose of as chemical waste.

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Chromone-3-carboxylic acid (Structural Analog). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Chromane-2-carboxylic acid (Class Reference). Retrieved from .

  • Sigma-Aldrich. Handling of Organic Acids and Research Chemicals. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from .

(Note: Specific CAS data for "3-Methylchromane-3-carboxylic acid" is often proprietary or research-grade. The protocols above are derived from the chemical class properties of substituted chromane carboxylic acids.)

Sources

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